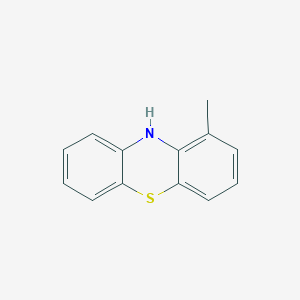

1-methyl-10H-phenothiazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NS |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

1-methyl-10H-phenothiazine |

InChI |

InChI=1S/C13H11NS/c1-9-5-4-8-12-13(9)14-10-6-2-3-7-11(10)15-12/h2-8,14H,1H3 |

InChI Key |

DGYYJSHANXEPSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Methyl 10h Phenothiazine

Established Synthetic Routes to 1-methyl-10H-phenothiazine

The traditional synthesis of the this compound scaffold primarily relies on the construction of the tricyclic phenothiazine (B1677639) core, followed by or incorporating the introduction of the methyl group at the C1 position.

Thionation Reactions for Phenothiazine Core Formation

A cornerstone in the synthesis of phenothiazines is the thionation reaction, which typically involves the cyclization of a diarylamine with elemental sulfur. In the context of this compound, a key precursor is N-(o-tolyl)anthranilic acid. The synthesis proceeds through the reaction of this substituted diphenylamine derivative with sulfur, often in the presence of a catalyst such as iodine, at elevated temperatures. This process, known as the Bernthsen thionation, leads to the formation of the phenothiazine ring system.

Following the cyclization, a subsequent decarboxylation step is necessary to remove the carboxylic acid group and yield the final this compound. This is typically achieved by heating the intermediate, 1-methylphenothiazine-4-carboxylic acid, in a high-boiling solvent. The efficiency of this two-step process is dependent on the reaction conditions, including temperature, reaction time, and the choice of solvent and catalyst.

Methylation Procedures for the 1-Position

Direct and regioselective methylation of the unsubstituted 10H-phenothiazine at the C1 position presents a significant synthetic challenge due to the multiple reactive sites on the aromatic rings. Friedel-Crafts alkylation of phenothiazine, for instance, often leads to a mixture of products with alkylation occurring at various positions, including the 2, 3, 7, and 8 positions, and is highly dependent on the reaction conditions and the alkylating agent used. google.com Achieving selective methylation at the C1 position through this method is generally not feasible. Therefore, the synthesis of this compound typically relies on starting materials that already contain the methyl group in the desired position, as described in the thionation route.

Novel and Green Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. For the synthesis of phenothiazine derivatives, novel approaches are being explored to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One such approach is the development of one-pot, multi-component reactions. For instance, a three-component method for the selective synthesis of phenothiazines has been developed using cyclohexanones, elemental sulfur, and inorganic ammonium salts under metal-free and aerobic conditions. rsc.org While this method has not been specifically reported for the synthesis of this compound, its principles could potentially be adapted by using appropriately substituted precursors.

The use of continuous flow chemistry is another green approach that is gaining traction. This technology allows for the efficient and safe synthesis of chemical compounds with precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage. researchgate.net The application of flow chemistry to the synthesis of the phenothiazine core and its subsequent functionalization could offer a more sustainable route to this compound.

Functionalization and Derivatization of this compound

The this compound molecule possesses several reactive sites that allow for further functionalization, enabling the synthesis of a diverse range of derivatives with tailored properties.

N-Alkylation and N-Acylation Reactions of this compound

The nitrogen atom at the 10-position of the phenothiazine ring is a nucleophilic center and readily undergoes alkylation and acylation reactions.

N-Alkylation: The introduction of an alkyl group at the N-10 position can be achieved by reacting this compound with an alkyl halide in the presence of a base. Common bases used for this transformation include sodium hydride, potassium carbonate, and lithium hydride-mediated deprotonation followed by reaction with the electrophile. nih.govnih.gov The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction temperature can influence the reaction rate and yield.

N-Acylation: Similarly, N-acylation can be accomplished by treating this compound with an acyl chloride or anhydride. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net A solvent-free approach for N-acetylation has also been reported, where phenothiazine is ground with acetic acid and phosphorus pentachloride, offering a greener alternative to traditional methods. google.com These methods are expected to be applicable to the 1-methyl derivative.

Below is a table summarizing typical conditions for N-alkylation and N-acylation of the phenothiazine core, which are anticipated to be applicable to this compound.

| Reaction | Reagents | Base | Solvent | Temperature | Yield (%) |

| N-Methylation | Methyl iodide | Sodium hydride | DMF | Room Temp | High |

| N-Ethylation | Ethyl bromide | Potassium carbonate | Acetone | Reflux | Good |

| N-Acetylation | Acetic anhydride | Pyridine | - | Room Temp | Good |

| N-Benzoylation | Benzoyl chloride | Triethylamine | Toluene | Reflux | Moderate |

Note: The yields are general estimates and can vary based on the specific substrate and reaction conditions.

Electrophilic Aromatic Substitution on the Phenothiazine Ring System

The phenothiazine ring system is electron-rich and susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the heteroatoms (nitrogen and sulfur) and any existing substituents on the aromatic rings. lumenlearning.comwikipedia.org

The nitrogen and sulfur atoms in the central ring act as activating groups and are ortho, para-directing. In the case of 10H-phenothiazine, electrophilic substitution typically occurs at the 3 and 7 positions. For N-alkylated phenothiazines, such as 10-methylphenothiazine (B72558), the 3,7-positions remain the most favorable sites for electrophilic attack. acs.org

The presence of a methyl group at the C1 position in this compound introduces an additional activating, ortho, para-directing group. This would be expected to further activate the ring system towards electrophilic attack. The interplay between the directing effects of the phenothiazine core and the C1-methyl group will determine the precise location of substitution. It is plausible that electrophilic attack would be directed to the positions ortho and para to the methyl group (positions 2 and 4) and the positions influenced by the heterocyclic core (positions 3, 7, and 9), with the final outcome depending on the specific electrophile and reaction conditions. For instance, in Friedel-Crafts acylation of 10-methylphenothiazine, the 3- and 3,7-disubstituted products are predominantly formed. acs.org

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride. acs.orgsigmaaldrich.com

Friedel-Crafts Alkylation: Using an alkyl halide and a Lewis acid, though this is often prone to polyalkylation and rearrangements. google.comwikipedia.org

The following table outlines the expected major products of electrophilic aromatic substitution on a generic N-alkylphenothiazine, which provides a basis for predicting the reactivity of this compound.

| Reaction | Electrophile | Expected Position of Substitution |

| Nitration | NO₂⁺ | 3, 7 |

| Bromination | Br⁺ | 3, 7 |

| Friedel-Crafts Acylation | RCO⁺ | 3, 7 |

Note: The presence of the C1-methyl group may influence the regioselectivity, potentially leading to a mixture of isomers.

Cross-Coupling Reactions for Advanced this compound Analogs

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors nih.gov. For the this compound scaffold, these reactions are instrumental in introducing a diverse range of functional groups at specific positions on the aromatic rings, leading to advanced analogs with tailored electronic and photophysical properties. The application of palladium-catalyzed cross-coupling reactions, in particular, has become a robust and versatile strategy for the derivatization of phenothiazine and related heterocyclic systems nih.govwikipedia.orgresearchgate.net.

To utilize these methods, a halogenated derivative of this compound (e.g., bromo- or iodo-substituted) serves as a key intermediate. The primary cross-coupling strategies applicable to this scaffold include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling amines with aryl halides wikipedia.org. It allows for the introduction of various amino groups, including primary and secondary amines, as well as N-heterocycles like carbazole and phenoxazine, onto the this compound core acs.orgnih.gov. The reaction's development has led to several generations of catalyst systems with increasingly broad substrate scope and milder reaction conditions wikipedia.org. The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields nih.gov.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron species (typically a boronic acid or ester) with an organohalide wikipedia.orglibretexts.org. This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls wikipedia.org. For this compound, Suzuki coupling can be employed to attach aryl or vinyl substituents, thereby extending the π-conjugated system of the molecule researchgate.net. The catalyst system typically consists of a palladium source, such as Pd(OAc)₂, and a phosphine ligand, like SPhos or PCy₃, in the presence of a base researchgate.netorganic-chemistry.org.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.org. This reaction provides a direct method for the vinylation of the this compound scaffold, introducing styrenyl or other alkenyl groups organic-chemistry.org. The reaction typically proceeds with trans selectivity organic-chemistry.org. Modern Heck catalysts can operate under mild conditions (e.g., 100 °C) with low catalyst loadings nih.gov.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst wikipedia.orgsynarchive.com. The Sonogashira coupling is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structural motifs in materials science libretexts.org. Applying this reaction to a halogenated this compound allows for the introduction of acetylenic moieties, which can serve as handles for further derivatization or as components of extended conjugated systems. The reaction is known for its mild conditions and tolerance of various functional groups wikipedia.org.

The table below summarizes typical conditions for these key cross-coupling reactions as they could be applied to a halo-substituted this compound derivative.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Reference Reaction |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | N-Arylation of phenothiazine acs.orgnih.gov |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | Arylation of chloro-phenothiazinone researchgate.net |

| Heck Reaction | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF or NMP | Vinylation of aryl halides wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF or Toluene | Alkynylation of aryl halides wikipedia.orgorganic-chemistry.org |

Synthesis of Polymer-Supported this compound Derivatives

Immobilizing this compound onto polymer supports is a key strategy for developing recyclable catalysts, functional materials, and drug delivery systems. The use of polymer supports, both soluble and insoluble, can facilitate catalyst recovery and reuse, which aligns with the principles of green chemistry nsf.gov. The properties of the final material can be tuned by the choice of polymer, the nature of the linker, and the method of attachment.

Strategies for Immobilization: There are two main approaches to preparing polymer-supported phenothiazine derivatives:

Grafting: A pre-synthesized this compound derivative bearing a reactive functional group (e.g., hydroxyl, amino, or vinyl) is covalently attached to a pre-formed polymer backbone.

Polymerization of a Monomer: A this compound unit is first converted into a polymerizable monomer. This monomer is then subjected to polymerization, often with other co-monomers, to generate the desired functional polymer.

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) are particularly useful for creating well-defined polymer architectures nsf.gov. For instance, a this compound derivative could be functionalized with an ATRP initiator. The subsequent polymerization of a monomer like methyl methacrylate (MMA) from this initiator site would yield a polymer chain with the phenothiazine unit at one end nsf.gov. This method allows for precise control over molecular weight and dispersity (Đ) nsf.gov.

Soluble Polymer Supports (Pegylation): Besides insoluble supports like resins, soluble polymers such as polyethylene glycol (PEG) can be used. The process, known as PEGylation, involves attaching PEG chains to the molecule. For phenothiazines, this can be achieved by N-alkylation of the secondary amine at the 10-position with an activated PEG derivative, such as a PEG-tosylate, in the presence of a base like sodium hydride nih.gov. This modification can enhance solubility in aqueous media and has been explored for biomedical applications nih.gov. A similar strategy could be adapted to attach PEG chains to other positions of the this compound ring via a suitable linker.

The following table outlines common polymer supports and synthetic methods for creating polymer-supported phenothiazine derivatives.

| Polymer Support Type | Example | Synthetic Strategy | Application |

|---|---|---|---|

| Insoluble Support | Merrifield Resin (Polystyrene) | Grafting of a functionalized phenothiazine | Recyclable catalysts, solid-phase synthesis |

| Soluble Support | Polyethylene Glycol (PEG) | Grafting (PEGylation) | Biomedical applications, enhanced solubility nih.gov |

| Functional Polymer | Poly(methyl methacrylate) (PMMA) | Polymerization from a phenothiazine-based initiator (e.g., via ATRP) | Photo-redox catalysts, functional materials nsf.gov |

| Redox Polymer | Polyphenothiazine | Electrochemical or chemical polymerization of phenothiazine monomers | Energy storage, batteries acs.org |

Optimization and Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis of this compound to a large-scale industrial process requires careful optimization of reaction parameters and consideration of engineering challenges. The primary goals are to maximize yield, purity, and space-time yield while ensuring process safety, cost-effectiveness, and environmental sustainability.

Reaction Optimization: The synthesis of the this compound core likely involves a tandem C–S and C–N bond formation reaction. Optimization would focus on several key variables:

Catalyst System: While some modern syntheses of phenothiazines are transition-metal-free, many efficient methods rely on catalysts (e.g., copper or iron) semanticscholar.org. Optimization involves screening for the most active and cost-effective catalyst, minimizing catalyst loading to reduce costs and levels of metal impurities in the final product.

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and solubility of reactants and products. For scale-up, ideal solvents are inexpensive, non-toxic, have a high boiling point for thermal safety, and allow for easy product isolation (e.g., via crystallization).

Base and Reagents: The stoichiometry and choice of base are critical. An inexpensive and easily handled base is preferred. The quality and purity of starting materials become paramount on a larger scale.

Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction without promoting side reactions or product decomposition. Reaction monitoring (e.g., by HPLC) is essential to determine the optimal endpoint.

Scale-Up Challenges and Solutions: Scaling a chemical process from grams to kilograms or tons introduces new challenges that are not apparent at the lab bench.

Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor due to the lower surface-area-to-volume ratio. Effective heat management requires jacketed reactors, internal cooling coils, and controlled rates of reagent addition.

Mass Transfer and Mixing: Ensuring efficient mixing in a large reactor is crucial for maintaining reaction homogeneity and consistent heat distribution. The choice of impeller type and mixing speed must be carefully considered.

Purification: Purification by column chromatography, common in the lab, is often impractical and expensive at an industrial scale chemicalbook.com. The process should be designed to yield a product that can be purified by crystallization, precipitation, or extraction. For example, the synthesis of 10-methylphenothiazine via N-alkylation yields a solid product that can be purified by column chromatography, but for scale-up, developing a crystallization procedure would be necessary chemicalbook.com.

Process Safety: A thorough hazard analysis is required to identify potential risks, such as runaway reactions, toxic reagent handling (e.g., iodomethane), and flammable solvents.

Waste Management: The environmental impact of the process must be minimized. This involves choosing greener solvents, reducing the number of synthetic steps, and developing methods to recycle or safely dispose of waste streams.

The table below summarizes key parameters and considerations for the optimization and scale-up of this compound synthesis.

| Parameter/Consideration | Laboratory Scale Focus | Scale-Up Focus |

|---|---|---|

| Yield | Maximizing chemical yield | Maximizing isolated yield and space-time yield |

| Purification | Column chromatography | Crystallization, precipitation, extraction chemicalbook.com |

| Catalyst | High activity, novel ligands | Low cost, low loading, recyclability, low toxicity |

| Solvent | Reaction performance (e.g., DMF, Dioxane) | Safety, cost, environmental impact, ease of removal/recycling |

| Thermal Management | Oil bath, heating mantle | Jacketed reactor, controlled addition, emergency cooling |

| Safety | Standard personal protective equipment | Process hazard analysis (PHA), engineering controls |

Structural Elucidation and Conformational Analysis of 1 Methyl 10h Phenothiazine

Spectroscopic Characterization of 1-methyl-10H-phenothiazine

Spectroscopic analysis is fundamental to the structural elucidation of this compound. Each technique offers unique insights into the molecule's composition and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., 1H, 13C, 2D NMR)

While specific experimental NMR data for this compound is not extensively documented in publicly available literature, the expected spectral features can be predicted based on the known spectra of phenothiazine (B1677639) and its derivatives.

¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The seven protons on the two benzene (B151609) rings would appear in the aromatic region, typically between 6.5 and 7.5 ppm. The substitution at the C1 position breaks the symmetry of the molecule, leading to a complex pattern of doublets, triplets, and multiplets for these protons.

N-H Proton: The proton attached to the nitrogen atom (N10-H) is expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. In DMSO-d6, this peak for the parent phenothiazine appears around 8.3 ppm.

Methyl Protons: The three protons of the methyl group at the C1 position would give rise to a singlet in the aliphatic region, likely around 2.2-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. For this compound, thirteen distinct signals are expected due to the lack of symmetry.

Aromatic Carbons: The twelve carbons of the benzene rings would resonate in the region of approximately 110-150 ppm.

Methyl Carbon: The carbon of the C1-methyl group would appear as a single peak in the upfield region, typically between 20 and 25 ppm.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of this compound

Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

The molecular formula for this compound is C₁₃H₁₁NS, giving it a molecular weight of 213.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) of 213.

The fragmentation of the molecular ion would provide further structural confirmation. A primary fragmentation pathway would likely involve the loss of a methyl radical (·CH₃) from the C1 position, resulting in a significant fragment ion at m/z 198 ([M-15]⁺). This fragment corresponds to the phenothiazine cation. For the isomeric compound, 10-methyl-10H-phenothiazine, the base peak is also observed at m/z 198, formed by the loss of the N-methyl group. nih.govnist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy provides information about the functional groups present in a molecule. A complete vibrational analysis of this compound would reveal characteristic absorption bands. researchgate.net

N-H Stretch: A sharp band corresponding to the N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. In the parent phenothiazine, this band is observed around 3340 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C Ring Stretches: Multiple bands between 1450 and 1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings. researchgate.net

C-N and C-S Stretches: The stretching vibrations for the C-N-C and C-S-C linkages of the central ring are also characteristic, though they can be coupled with other vibrations. The symmetric C-N-C stretching mode is typically found near 1240-1250 cm⁻¹, while the C-S-C stretch appears at lower wavenumbers. researchgate.net

C-H Bends: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can help confirm the substitution pattern on the aromatic rings.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond. rsc.org

Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule, which are dominated by the π-conjugated system of the phenothiazine core.

UV-Vis Absorption: The parent 10H-phenothiazine exhibits characteristic absorption bands corresponding to π-π* transitions, with maxima around 252 nm and 316 nm. nih.gov The introduction of a methyl group, which is a weak electron-donating group, is expected to cause a slight bathochromic (red) shift in these absorption bands. Therefore, this compound would likely show strong absorption in the UV region with maxima slightly shifted to longer wavelengths compared to the unsubstituted parent compound.

Fluorescence Emission: Phenothiazine and its N-alkyl derivatives are known to be fluorescent. nih.gov When excited at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would likely be a broad band with a maximum in the violet-blue region of the visible spectrum. For comparison, N-methyl-phenothiazine has a reported emission maximum at approximately 450 nm. nih.gov

X-ray Crystallographic Analysis of this compound and its Analogs

Crystal Structure Determination of this compound

As of this writing, a solved crystal structure for this compound is not available in the primary crystallographic databases. However, detailed structural information is available for the closely related analog, 10-methyl-10H-phenothiazine , which provides significant insight into the expected conformation of the phenothiazine core. nih.govresearchgate.net

The crystal structure of 10-methyl-10H-phenothiazine reveals that the molecule adopts a non-planar, folded "butterfly" conformation. researchgate.net The central six-membered thiazine ring is not flat but exists in a boat conformation. A key parameter describing this folding is the dihedral angle between the planes of the two outer benzene rings, which is reported to be 39.53°. researchgate.net This folded structure is a characteristic feature of the phenothiazine ring system. In the crystal, molecules of 10-methyl-10H-phenothiazine are observed to form π–π stacking interactions with neighboring molecules. researchgate.net

It is highly probable that this compound would also exhibit this characteristic folded butterfly structure, although the precise dihedral angle and crystal packing could be influenced by the different position of the methyl group.

Table 1: Crystallographic Data for the Analog 10-methyl-10H-phenothiazine nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁NS |

| Molecular Weight | 213.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6245 |

| b (Å) | 6.9130 |

| c (Å) | 13.7792 |

| β (°) | 106.591 |

| Volume (ų) | 1061.20 |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.335 |

| Dihedral Angle (°) | 39.53 |

Conformational Analysis of the Phenothiazine Ring System in Solid State

In the solid state, this compound adopts a distinct, non-planar "butterfly" structure. nih.govresearchgate.net This conformation is a characteristic feature of the phenothiazine ring system. The central six-membered thiazine ring is not flat and assumes a boat conformation. nih.govresearchgate.net

A key parameter defining the butterfly shape is the dihedral angle, or folding angle, between the two outer benzene rings. For this compound, this angle has been determined by single-crystal X-ray diffraction to be 39.53 (10)°. nih.govresearchgate.net This significant fold distinguishes it from planar aromatic systems and is crucial in determining its crystal packing and intermolecular interactions.

Table 1: Crystallographic Data for this compound

Intermolecular Interactions and Crystal Packing Motifs of this compound

The crystal packing of this compound is primarily governed by non-covalent interactions, which dictate the supramolecular architecture. A significant interaction observed in its crystal structure is a π–π stacking interaction between the aromatic rings of adjacent molecules. nih.govresearchgate.net This interaction occurs with a centroid–centroid distance of 3.6871 (12) Å, indicating a moderate stacking force that contributes to the stability of the crystal lattice. nih.govresearchgate.net

While the primary crystal structure of pure this compound is stabilized by these π–π interactions, studies on its co-crystals reveal its capacity for other types of intermolecular bonding. For instance, in a co-crystal with 1,3-dinitrobenzene, hydrogen bonding interactions are observed between the nitro groups of the co-former and the aromatic hydrogen atoms of the this compound molecule. This demonstrates the potential of the compound's C-H bonds to act as weak hydrogen bond donors.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences as different polymorphs can exhibit varied physical properties. While extensive studies on the polymorphism of this compound are not widely reported in the literature, the potential for different packing arrangements of its non-planar structure suggests that polymorphism could be possible under different crystallization conditions.

In contrast, the field of co-crystallization involving this compound has been explored. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. A notable example is the co-crystal formed between the electron-rich this compound and the electron-poor 1,3-dinitrobenzene. nih.gov The resulting structure consists of alternating π-stacked layers of the two components, stabilized by both π-stacking and C-H···O hydrogen bonds. nih.gov This study highlights the utility of this compound as a building block in crystal engineering to create materials with specific charge-transfer characteristics. nih.gov

Theoretical and Computational Chemistry for this compound

Theoretical and computational chemistry provide powerful tools to complement experimental findings, offering deeper insights into the electronic structure, conformation, and reactivity of this compound at the molecular level.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the properties of phenothiazine derivatives. These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For phenothiazine systems, calculations are often performed using basis sets such as B3LYP/6-311++G(d,p) to achieve a reliable balance between computational cost and accuracy.

Geometry optimization calculations using DFT can confirm the non-planar, butterfly conformation of the this compound molecule observed experimentally in the solid state. These calculations also provide optimized bond lengths, bond angles, and dihedral angles in the gaseous phase, allowing for a comparison with solid-state data to understand the effects of crystal packing forces. Furthermore, DFT is employed to calculate electronic properties such as charge distribution, dipole moment, and the energies of molecular orbitals.

Table 2: Typical Parameters in DFT Calculations for Phenothiazine Derivatives

Molecular Dynamics (MD) Simulations for Conformational Sampling of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not prevalent in the literature, this technique is highly applicable for exploring its conformational dynamics.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms to model their motion. Such a simulation would allow for the exploration of the molecule's conformational landscape, providing insights into the flexibility of the phenothiazine ring system. Key dynamics that could be investigated include the "butterfly flapping" motion, which is the inversion of the central ring, and the rotation of the N-methyl group. These simulations can reveal the energy barriers between different conformations and how the solvent environment influences the molecule's preferred shape and flexibility.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the HOMO is typically localized over the electron-rich phenothiazine ring system, particularly involving the nitrogen and sulfur heteroatoms. The LUMO is generally distributed over the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. DFT calculations are the standard method for computing these orbital energies and visualizing their spatial distribution.

Table 3: Concepts of Frontier Molecular Orbital (FMO) Analysis

Table of Compounds Mentioned

Prediction of Spectroscopic Parameters for this compound

The prediction of spectroscopic parameters through computational methods is a powerful tool in the structural elucidation of novel or modified compounds. For this compound, theoretical calculations can provide valuable insights into its spectroscopic signatures, even in the absence of extensive experimental data. These predictions are typically achieved using quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which have been successfully applied to various phenothiazine derivatives. nih.govresearchgate.net These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions that correspond to ultraviolet-visible (UV-Vis) absorption spectra.

Computational studies on the parent molecule, 10H-phenothiazine, and its N-alkylated analogue, 10-methyl-10H-phenothiazine, serve as a valuable reference for predicting the spectroscopic properties of this compound. researchgate.netresearchgate.net The introduction of a methyl group at the 1-position is expected to influence the electronic distribution and molecular geometry, thereby altering its spectroscopic parameters compared to the parent compound and its 10-methyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for ¹H and ¹³C nuclei. These calculations are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For phenothiazine derivatives, DFT methods have been employed to relate calculated atomic charges to the observed chemical shifts. researchgate.net

For comparison, experimental ¹H and ¹³C NMR data for the related compound, 2-methyl-10H-phenothiazine, is available and can provide a basis for what might be expected for the 1-methyl isomer. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (Illustrative) This table illustrates the type of data that would be generated from a computational prediction for this compound. Actual values would require specific DFT calculations.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 1-CH₃ | ~2.2 | s |

| H-2 | 6.8 - 7.2 | d |

| H-3 | 6.8 - 7.2 | t |

| H-4 | 6.8 - 7.2 | d |

| H-6 | 6.8 - 7.2 | d |

| H-7 | 6.8 - 7.2 | t |

| H-8 | 6.8 - 7.2 | t |

| H-9 | 6.8 - 7.2 | d |

| N-H | ~7.8 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts (Illustrative) This table illustrates the type of data that would be generated from a computational prediction for this compound.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| 1-CH₃ | ~21 |

| C-1 | ~130 |

| C-2 | ~127 |

| C-3 | ~127 |

| C-4 | ~115 |

| C-4a | ~122 |

| C-5a | ~122 |

| C-6 | ~115 |

| C-7 | ~127 |

| C-8 | ~127 |

| C-9 | ~115 |

| C-9a | ~143 |

| C-10a | ~143 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis absorption spectra is typically carried out using TD-DFT calculations. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often described in terms of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdoaj.org

For phenothiazine derivatives, characteristic absorption bands are observed which are attributed to n-π* and π-π* transitions within the aromatic system. nih.gov In the case of N-phosphorylated phenothiazine, two absorption bands were located at 280 and 234 nm. nih.gov It is anticipated that this compound would exhibit a similar absorption profile, with potential shifts in the λmax values due to the electronic effect of the methyl group. TD-DFT calculations would be essential to precisely predict these absorption maxima.

Table 3: Predicted UV-Vis Absorption Maxima (Illustrative) This table shows the kind of data that would be predicted for this compound based on TD-DFT calculations.

| Transition | Predicted λmax (nm) |

| π-π | ~240 |

| n-π | ~285 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are predicted by calculating the vibrational frequencies of the molecule. researchgate.net These calculations can also determine the intensity of each vibrational mode, providing a complete theoretical spectrum that can be compared with experimental data. The assignment of specific vibrational modes, such as C-H stretching, C=C ring breathing, C-N stretching, and C-S stretching, is aided by these computational predictions. researchgate.net

For phenothiazine and N-methylphenothiazine, a complete vibrational analysis has been carried out using quantum chemical calculations. researchgate.net Key vibrational modes include the ν(C-S-C) symmetric stretching and the ν(C-N-C) symmetric stretching. researchgate.net The introduction of a methyl group at the 1-position in this compound would introduce new vibrational modes associated with the methyl group (e.g., C-H stretching and bending) and would also be expected to slightly alter the frequencies of the core phenothiazine structure.

Table 4: Predicted Key IR Vibrational Frequencies (Illustrative) This table illustrates the type of data that would be generated from a computational prediction for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3340 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=C Ring Breathing | 1450 - 1600 |

| C-N-C Symmetric Stretch | ~1240 |

| C-S-C Symmetric Stretch | ~1080 |

Redox Chemistry and Electrochemistry of 1 Methyl 10h Phenothiazine

Electrochemical Characterization of 1-methyl-10H-phenothiazine

The electrochemical properties of this compound have been extensively studied using various techniques to elucidate its redox potentials, electron transfer kinetics, and the nature of its oxidized forms.

Cyclic voltammetry is a powerful technique used to probe the redox behavior of chemical species. For this compound, CV reveals two successive one-electron oxidation processes. The first oxidation is a reversible process that forms a stable radical cation (MPT•+). The second oxidation, which generates a dication (MPT2+), is typically quasi-reversible or irreversible, with its stability being highly dependent on the solvent and electrolyte system used.

The first oxidation to the radical cation is characterized by its electrochemical reversibility and stability. uky.edu In a propylene (B89431) carbonate (PC) solvent with LiClO4 as the electrolyte, the redox potential for the MPT/MPT•+ couple is approximately +3.70 V versus Li/Li+. uky.edu Another study reports the first oxidation potential at around 850 mV. The N-alkyl substitution, as in this compound, does not significantly alter the fundamental redox pattern of the phenothiazine (B1677639) core, which involves a monoelectronic quasi-reversible oxidation process.

The second oxidation process, leading to the formation of the dication, occurs at a higher potential. For instance, in LiClO4, this process is observed as a semi-reversible event with a half-wave potential (E1/2) of 4.2 V vs Li/Li+. uky.edu The stability of this dication is a subject of considerable research, as it can be reactive and prone to degradation pathways. uky.edu

Table 1: Redox Potentials of this compound from Cyclic Voltammetry

| Redox Couple | E½ (V vs. Li/Li+) | Solvent/Electrolyte | Reversibility |

|---|---|---|---|

| MPT / MPT•+ | ~3.70 | PC / LiClO₄ | Reversible |

| MPT•+ / MPT²+ | ~4.2 | PC / LiClO₄ | Semi-reversible |

Chronoamperometry and chronocoulometry are electrochemical techniques used to investigate the kinetics of electron transfer reactions and determine diffusion coefficients. In these methods, a potential step is applied to the working electrode, and the resulting current (chronoamperometry) or charge (chronocoulometry) is measured as a function of time.

For a diffusion-controlled process, the current in chronoamperometry is described by the Cottrell equation, which shows that the current decays as a function of the square root of time. By analyzing the current-time or charge-time data, kinetic parameters such as the diffusion coefficient (D) of the electroactive species can be determined.

While specific studies detailing the chronoamperometric and chronocoulometric analysis of this compound to extract precise kinetic data are not extensively detailed in the available literature, the reversible nature of its first oxidation suggests a fast electron transfer process. The anodic oxidation of the parent compound, phenothiazine, has been shown to be a one-electron diffusion-controlled process.

Table 2: Electron Transfer Kinetic Parameters for this compound

| Parameter | Value | Method | Conditions |

|---|---|---|---|

| Diffusion Coefficient (D) | Data not available | Chronoamperometry | - |

| Heterogeneous Electron Transfer Rate Constant (k⁰) | Data not available | Chronocoulometry | - |

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrogenerated species in real-time. This method has been instrumental in characterizing the radical cation and dication of this compound.

Upon the first electrochemical oxidation of this compound, the resulting radical cation (MPT•+) exhibits characteristic absorption bands in the visible region, giving the solution a distinct color. Studies have identified major absorption peaks for MPT•+ at approximately 517 nm and 767 nm. uky.edu

Further oxidation to the dication (MPT2+) leads to changes in the absorption spectrum. Theoretical calculations predict that the absorption spectrum of the dication is blue-shifted by about 60 nm relative to the radical cation. uky.edu Experimental observations in a LiSbF6 electrolyte have shown the decay of a species at 462 nm, which is attributed to the dication. uky.edu

Table 3: Spectroelectrochemical Data for this compound Oxidized Species

| Species | λmax (nm) | Solvent/Electrolyte |

|---|---|---|

| MPT•+ (Radical Cation) | 517, 767 | PC / LiClO₄ |

| MPT²+ (Dication) | ~462 | PC / LiSbF₆ |

Electron Transfer Mechanisms Involving this compound

The electron transfer mechanisms of this compound are central to its electrochemical behavior and involve the sequential loss of two electrons.

The first one-electron oxidation of this compound to its radical cation is a highly reversible process. uky.edu This reversibility indicates that the radical cation is stable on the timescale of the cyclic voltammetry experiment and can be readily reduced back to the neutral molecule. The stability of this radical cation is a key feature of the phenothiazine class of compounds.

The redox activity of this compound is intrinsically linked to the presence of the nitrogen and sulfur heteroatoms within its tricyclic framework. These atoms are electron-rich and are the primary sites involved in the oxidation process.

The lone pair of electrons on the nitrogen atom and the non-bonding electrons on the sulfur atom contribute significantly to the high electron density of the molecule, making it an excellent electron donor. Upon oxidation, the resulting positive charge and the unpaired electron in the radical cation are delocalized over the entire π-system of the molecule, with significant spin density localized on both the nitrogen and sulfur atoms. This extensive delocalization is a key factor in the stability of the radical cation.

Furthermore, the "butterfly" conformation of the neutral phenothiazine molecule flattens upon oxidation to the planar radical cation. The ability to adopt this planar structure facilitates π-orbital overlap and enhances the stability of the oxidized species. The substitution of a methyl group on the nitrogen atom influences the redox potential and can affect the stability of the oxidized forms compared to the unsubstituted phenothiazine.

Influence of Substituents on the Redox Potentials of this compound Derivatives

The electrochemical properties of this compound can be finely tuned by the introduction of various substituents onto the phenothiazine core. acs.org These modifications can alter the electron density of the molecule, thereby influencing the ease with which it can be oxidized or reduced. The position of the substituent is crucial; modifications at the N-10 position and the C-3 and C-7 positions are particularly effective in modulating the redox potential. researchgate.net

Electron-donating groups, such as alkoxy or amino groups, generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like nitro or cyano groups, increase the oxidation potential, rendering the molecule more resistant to oxidation. This principle is fundamental in the design of phenothiazine-based materials for specific applications, such as organic electronics, where precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is required. researchgate.net

The effect of extending the π-conjugation on the phenothiazine core has also been systematically studied. Increasing the number of fused aromatic rings generally leads to a decrease in the energy gap and can affect the oxidation potentials. A study on N-aryl substituted extended phenothiazines demonstrated that the first and second oxidation potentials are sensitive to the nature of the extended conjugation. nih.gov

Below is a data table compiled from research on N-aryl substituted extended phenothiazines, illustrating the impact of different substituents on their redox potentials. The values are reported versus the ferrocene/ferricenium (Fc/Fc⁺) redox couple.

| Compound | First Oxidation Potential (E1/2, V vs. Fc/Fc⁺) | Second Oxidation Potential (E1/2, V vs. Fc/Fc⁺) |

|---|---|---|

| Phenothiazine (PTZ) | 0.16 | - |

| N-phenylphenothiazine | 0.26 | - |

| N-(naphthalen-2-yl)phenothiazine | 0.36 | - |

| Dibenzo[c,h]phenothiazine derivative | 0.27 | 0.96 |

| Naphtho[2,3-c]phenothiazine derivative | 0.31 | 0.93 |

| Anthra[2,3-c]phenothiazine derivative | 0.26 | 0.84 |

This data illustrates that extending the aromatic system can lead to the appearance of a second reversible oxidation wave and that the position and nature of the aryl substituent influence the redox potentials. nih.gov

Photoelectrochemistry and Photoinduced Electron Transfer in this compound Systems

This compound and its derivatives are photoactive molecules that can participate in photoinduced electron transfer (PET) processes. Upon absorption of light, the molecule is promoted to an electronically excited state, which is a much stronger reducing agent than the ground state molecule. This excited state can then donate an electron to a suitable electron acceptor, initiating a cascade of photochemical reactions.

The primary step in the photoelectrochemistry of these systems is the formation of the this compound radical cation (MPT•⁺) following electron donation. researchgate.net This process is central to the application of phenothiazine derivatives as photosensitizers in various chemical transformations and in the design of photoelectrochemical sensors. mdpi.comresearchgate.net For instance, a photoelectrochemical sensor for hypochlorous acid has been developed utilizing a phenothiazine-based organic photosensitizer. mdpi.comresearchgate.net In this system, the phenothiazine moiety acts as the electron-donating unit in a donor-π-acceptor (D-π-A) structure, and the photoresponse is modulated by the specific reaction of the sulfur atom with the analyte. mdpi.comresearchgate.net

The efficiency of photoinduced electron transfer is influenced by several factors, including the wavelength of the incident light, the nature of the solvent, and the presence of electron acceptors. The quantum yield of singlet oxygen production, a competing process to electron transfer, has been shown to be similar in various solvents and micellar systems, indicating that the intrinsic photophysical properties of the molecule are robust. researchgate.net However, the subsequent chemical pathways, such as the formation of the radical cation versus the generation of singlet oxygen, can be significantly affected by the microenvironment. researchgate.net

The study of these photoinduced processes is crucial for developing applications in solar energy conversion, photocatalysis, and photodynamic therapy, where phenothiazine derivatives have shown considerable promise. nih.gov

Redox Cycling Mechanisms and Generation of Reactive Species

The redox chemistry of this compound is characterized by a series of sequential electron transfer steps. The first step is a one-electron oxidation to form a stable radical cation (MPT•⁺). acs.orgresearchgate.net This species is often intensely colored and can be readily detected by spectroscopic methods. The formation of this radical cation is a reversible process, which is a key feature of the electrochemical stability of this compound. acs.org

Further oxidation of the radical cation leads to the formation of a dication (MPT²⁺), which is generally less stable than the radical cation. acs.org The dication is a highly reactive species and can undergo subsequent chemical reactions, such as deprotonation or reaction with nucleophiles present in the medium. acs.org This instability of the dication makes the second redox process often irreversible or quasi-reversible. acs.org

This ability to cycle between different oxidation states is known as redox cycling. In the presence of molecular oxygen, the redox cycling of phenothiazine derivatives can lead to the generation of reactive oxygen species (ROS). For example, the reduced form of a phenothiazine dye can be reoxidized by oxygen to its cationic form, producing superoxide (B77818) radicals (O₂•⁻) in the process. nih.gov This photoredox cycle can trigger a chain reaction of oxidation. nih.gov

In the context of this compound, the oxidation of the sulfur atom is another important pathway for the generation of reactive species. The sulfur atom can be oxidized to form a sulfoxide (B87167), which can diminish the internal charge transfer effect within the molecule. mdpi.comresearchgate.net This reaction is particularly relevant in biological systems and in the degradation pathways of phenothiazine-based drugs. The generation of these reactive species is a double-edged sword; while it is the basis for the therapeutic action of some phenothiazine drugs, it can also be a source of cellular toxicity.

Photophysical and Photochemical Properties of 1 Methyl 10h Phenothiazine

Light Absorption Characteristics and Electronic Transitions of 1-methyl-10H-phenothiazine

The absorption spectrum of this compound in the ultraviolet (UV) region is characterized by two primary absorption bands. researchgate.net The first, shorter-wavelength band, typically observed between 235-265 nm, is assigned to a π → π* electronic transition. A second, broader band appears at longer wavelengths, generally in the 290-345 nm range. researchgate.net This band is primarily attributed to an n → π* transition, which involves the non-bonding lone-pair electrons of the sulfur atom within the phenothiazine (B1677639) ring. researchgate.netresearchgate.net An additional absorption band is also found below 200 nm. researchgate.net

The positions of these absorption maxima are largely insensitive to the polarity of the solvent. researchgate.netresearchgate.net The orbital nature of the first absorption band is characteristic of N-substituted phenothiazine derivatives and involves a charge transfer from the electron-rich phenothiazine core. nih.gov

| Absorption Band (nm) | Assigned Electronic Transition | Reference |

|---|---|---|

| 235-265 | π → π | researchgate.net |

| 290-345 | n → π | researchgate.net |

Fluorescence and Phosphorescence Quantum Yields and Lifetimes of this compound

Following the absorption of light, this compound can dissipate the absorbed energy through radiative pathways such as fluorescence and phosphorescence. The fluorescence emission for N-methyl-phenothiazine occurs around 450 nm. nih.gov

Generally, phenothiazine derivatives exhibit relatively low fluorescence quantum yields (Φf) and short excited singlet state lifetimes in solution. For instance, related compounds like chlorpromazine (B137089) show fluorescence quantum yields of less than 0.10 and singlet state lifetimes under 3 ns. researchgate.net In contrast, they tend to have high intersystem crossing quantum yields, efficiently populating the triplet state. researchgate.net The triplet state lifetime for many phenothiazines is significantly longer, particularly in organic solvents. researchgate.net

| Compound | Property | Value | Solvent/Condition | Reference |

|---|---|---|---|---|

| N-methyl-phenothiazine | Fluorescence Emission Maximum (λem) | ~450 nm | Not Specified | nih.gov |

| Chlorpromazine (related derivative) | Fluorescence Quantum Yield (Φf) | < 0.10 | Aqueous Solution | researchgate.net |

| Chlorpromazine (related derivative) | Singlet State Lifetime (τs) | < 3 ns | Aqueous Solution | researchgate.net |

| Chlorpromazine (related derivative) | Intersystem Crossing Quantum Yield | High | Organic Solvents | researchgate.net |

| Chlorpromazine (related derivative) | Triplet State Lifetime (τt) | Long | Organic Solvents | researchgate.net |

Photoinduced Electron Transfer (PET) Processes in this compound Containing Systems

Upon photoexcitation, this compound can engage in photoinduced electron transfer (PET) processes, a key aspect of its photochemical reactivity. After excitation and efficient intersystem crossing to the triplet excited state (³MPS*), the molecule can act as an electron donor. researchgate.net

A prominent example of PET occurs in the presence of molecular oxygen (³O₂). The interaction between ³MPS* and ³O₂ can lead to an electron transfer reaction, generating the this compound radical cation (MPS•+) and a superoxide (B77818) anion radical (O₂•−). researchgate.net

³MPS* + ³O₂ → MPS•+ + O₂•−

The efficiency of this PET process can be influenced by the surrounding environment. For example, in anionic micellar systems like sodium dodecyl sulfate (B86663) (SDS), the electron transfer is enhanced. This is because the positively charged MPS•+ is stabilized by the negatively charged micelle, while the O₂•− is ejected into the aqueous phase, preventing the back electron transfer reaction. researchgate.net The stability of the generated radical cation is a crucial feature of phenothiazine chemistry. acs.org

Photodegradation Mechanisms of this compound Under Various Light Conditions

The photodegradation of this compound, particularly its photooxidation, is a significant photochemical process. The primary mechanism involves the reaction of the molecule with singlet oxygen (¹O₂), which is generated via energy transfer from the triplet excited state of MPS (as described in the next section). researchgate.net

The reaction between this compound and singlet oxygen leads to the oxidation of the sulfur atom in the central ring, forming 10-methyl-phenothiazine sulfoxide (B87167) (MPSO) as the main degradation product. researchgate.net This photooxidation can be a self-sensitized process, where one molecule of MPS absorbs light and generates the ¹O₂ that then reacts with another ground-state MPS molecule. researchgate.net The rate of MPSO formation can be considerably affected by the reaction medium; for instance, it proceeds more rapidly in SDS micelles compared to neat polar solvents. researchgate.net

Energy Transfer Processes Involving this compound

Besides electron transfer, the triplet excited state of this compound (³MPS*) is also capable of participating in energy transfer processes. Due to a high quantum yield of intersystem crossing (ΦISC ≈ 1), the triplet state is readily populated upon photoexcitation. researchgate.net

The most notable energy transfer process occurs with ground-state molecular oxygen (³O₂). The triplet energy of ³MPS* is transferred to ³O₂, promoting it to its highly reactive singlet excited state (¹O₂), while the MPS molecule returns to its ground state. researchgate.net

³MPS* + ³O₂ → MPS + ¹O₂

This process of singlet oxygen production is a critical first step in the photodegradation pathway described previously. The quantum yield of ¹O₂ production by MPS is similar in various organic solvents and in aqueous micellar systems. researchgate.net Phenothiazine derivatives, in general, are utilized as organic photocatalysts that can initiate reactions through such triplet-triplet energy transfer mechanisms.

Mechanistic Investigations of 1 Methyl 10h Phenothiazine in Biological Systems

Molecular Interactions of 1-methyl-10H-phenothiazine with Biomolecules

The biological activity of a compound is intrinsically linked to its interactions with various biomolecules. For this compound, a derivative of the pharmacologically significant phenothiazine (B1677639) core structure, understanding its molecular interactions within biological systems is crucial. This section delves into the mechanistic investigations of this compound's engagement with nucleic acids and proteins, providing insights into its potential modes of action at a molecular level.

Nucleic Acid Binding Studies of this compound

The interaction of small molecules with deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) can significantly influence cellular processes. Phenothiazine derivatives have been noted for their capacity to bind to nucleic acids, a characteristic that may contribute to their diverse biological effects. The non-planar, butterfly-like structure of the phenothiazine ring system, however, suggests that its interactions with the DNA double helix may differ from classical flat intercalators.

Studies on the interaction between this compound (also known as N-methylphenothiazine) and calf thymus DNA (ct-DNA) have been conducted to elucidate its binding affinity. Research comparing phenothiazine with its N-methyl-substituted derivative has indicated that this compound exhibits a higher binding affinity for ct-DNA. nih.gov This enhanced affinity suggests that the methyl group at the N-10 position may play a role in stabilizing the DNA-ligand complex.

The primary modes of non-covalent binding for small molecules to DNA are intercalation, where the molecule inserts itself between the base pairs of the DNA helix, and groove binding, where the molecule fits into the minor or major grooves of the DNA. For many phenothiazine derivatives, both intercalation and groove binding have been observed. nih.gov The specific binding mode of this compound, whether through intercalation, groove binding, or a combination of both, is a subject of ongoing investigation. The non-planar nature of the phenothiazine nucleus may preclude classical intercalation, which is typical for flat aromatic molecules. nih.gov

No specific binding constant (K) values for the interaction of this compound with DNA or RNA have been found in the currently available literature.

Spectroscopic techniques are invaluable for detecting conformational changes in nucleic acids upon ligand binding. Methods such as UV-visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) are commonly employed for this purpose.

When a small molecule intercalates into the DNA helix, it often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the UV-visible spectrum of the molecule. fishersci.com Fluorescence spectroscopy can also be used, as the fluorescence of a molecule may be quenched or enhanced upon binding to DNA, and this can be used to calculate binding constants. nih.gov

Circular dichroism is particularly sensitive to the secondary structure of DNA. The B-form of DNA, the common physiological conformation, has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. nih.govuobaghdad.edu.iq Changes in these bands upon the addition of a ligand can indicate conformational alterations, such as a shift towards the A-form or Z-form, or ligand-induced compaction of the DNA structure. nih.govnih.gov While these techniques are standard for studying DNA-ligand interactions, specific spectroscopic data detailing the conformational changes of DNA or RNA induced by this compound are not extensively available in the current literature.

Protein Interaction Profiles of this compound

The interaction of this compound with proteins is a critical aspect of its biological profile, influencing its distribution, metabolism, and potential enzymatic modulation.

Phenothiazine derivatives have been widely reported as inhibitors of various enzymes, with a notable focus on cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govnih.gov These enzymes are crucial for the regulation of cholinergic neurotransmission. The inhibition of these enzymes by phenothiazines is often of a mixed or competitive nature. nih.govfishersci.com

In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In non-competitive inhibition, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity without blocking substrate binding. Mixed inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex. khanacademy.orglibretexts.org

While the broader class of phenothiazines has been studied for enzyme inhibition, specific kinetic data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), for this compound against specific enzymes are not well-documented in the available research. The degradation kinetics of 10-methylphenothiazine (B72558) in acidic conditions have been studied, identifying its oxidation products, but this does not describe its interaction with enzymes as a modulator. mdpi.com

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | Type of Inhibition | Ki | IC50 |

|---|

Further research is required to determine the specific enzyme inhibitory activities and kinetic parameters of this compound.

Serum Albumin Binding

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the bloodstream, and the binding of drugs to these proteins can significantly affect their pharmacokinetic properties. Studies have shown that this compound binds to BSA, and its binding affinity is higher than that of the parent phenothiazine molecule. nih.gov This suggests that the N-methyl group contributes favorably to the binding interaction.

The binding of various phenothiazine derivatives to serum albumin has been characterized using techniques like fluorescence quenching and circular dichroism. researchgate.net Fluorescence quenching experiments can be used to determine binding constants (Ka) and the number of binding sites (n). nih.govmdpi.com Thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can also be determined to understand the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonding, electrostatic interactions). researchgate.net

Table 2: Binding Parameters of this compound with Serum Albumin

| Protein | Binding Constant (Ka) | Number of Binding Sites (n) | Thermodynamic Parameters (ΔH, ΔS, ΔG) |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Higher than phenothiazine nih.gov | Data not available | Data not available |

Quantitative binding parameters for this compound with serum albumins are not detailed in the readily available literature.

Cytochrome P450 Interactions

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs and other xenobiotics. khanacademy.org Interactions of a compound with CYP isoforms can involve the compound acting as a substrate, an inhibitor, or an inducer of these enzymes. Such interactions are a major cause of drug-drug interactions.

The metabolism of several phenothiazine derivatives has been shown to be mediated by various CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov For instance, the N-demethylation and 5-sulfoxidation of chlorpromazine (B137089) are primarily catalyzed by CYP1A2. nih.gov Given that this compound has a methyl group on the nitrogen atom, it is plausible that it could be a substrate for N-demethylation by CYP enzymes. However, specific studies identifying the CYP isoforms responsible for the metabolism of this compound or its potential to inhibit or induce these enzymes are currently lacking in the scientific literature.

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that is scientifically accurate and focuses solely on the mechanistic investigations of "this compound" in biological systems according to the specific outline provided.

The search for detailed research findings on this particular compound across the requested subsections yielded insufficient specific data. The existing literature primarily discusses the properties and biological activities of the broader phenothiazine class or other specific, more clinically significant derivatives such as chlorpromazine, thioridazine, and trifluoperazine (B1681574).

There is a lack of published studies detailing the following for this compound:

Membrane Permeability and Lipid Bilayer Interactions: While the interactions of various phenothiazines with lipid membranes are documented, specific data for this compound is not available.

Cellular Uptake and Intracellular Distribution Kinetics: No studies were identified that specifically measure the uptake and distribution of this compound in cell lines.

Mitochondrial Function Modulation: Research on how phenothiazines affect mitochondria does not specifically mention or provide data for the 1-methyl derivative.

Lysosomal Accumulation and Autophagic Pathway Modulation: The role of phenothiazines in autophagy is an area of research, but the effects of this compound have not been specifically investigated.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress: While the antioxidant potential of the parent 10H-phenothiazine scaffold has been noted, specific studies on ROS generation or oxidative stress induction by this compound in cellular systems are absent.

Modulation of Cellular Signaling and Gene Expression: Information on the modulation of key signaling pathways and gene expression is available for other phenothiazines, but not for this compound.

To generate the requested article would require extrapolating findings from different compounds and presenting them as specific to this compound, which would be scientifically inaccurate and misleading. Therefore, in adherence to the instructions for accuracy and strict focus, the article cannot be created.

Cellular and Subcellular Studies of this compound (in vitro, cell lines)

Induction of Programmed Cell Death (Apoptosis/Necroptosis) Pathways in Cell Models by this compound

Phenothiazine derivatives have been identified as potential anticancer agents, with research indicating their capacity to induce programmed cell death in various cell models. nih.gov While direct studies on this compound are limited, the broader class of phenothiazines provides significant insights into the likely mechanisms of action, primarily through the induction of apoptosis and the modulation of necroptosis.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical pathway for the elimination of damaged or cancerous cells. Studies on various phenothiazine derivatives have demonstrated their ability to trigger this process. For instance, compounds such as chlorpromazine and trifluoperazine have been shown to induce apoptosis in Chinese hamster lung fibroblast V79 cells. nih.gov The mechanism in these cases involved the induction of the p21 protein and alterations in the expression of the tumor suppressor protein p53. nih.gov Flow cytometric analysis revealed that this apoptotic response was associated with a decrease in the G1 phase cell population. nih.gov

In other models, such as the B16 mouse melanoma cell line, phenothiazines like thioridazine, perphenazine, and fluphenazine (B1673473) also induced a dose-dependent decrease in cell viability. nih.gov Thioridazine, in particular, was shown to significantly increase DNA fragmentation, a hallmark of apoptosis. nih.gov This process was further confirmed to be mediated by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, the derivative 10H-3,6-diazaphenothiazine was found to initiate apoptosis in breast cancer (MCF-7) and ovarian cancer (A2780) cells by upregulating pro-apoptotic genes like bax and p53, and downregulating the anti-apoptotic gene Bcl-2. dovepress.com This suggests that phenothiazines can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. dovepress.com

Necroptosis Modulation: Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is typically activated when apoptosis is inhibited. nih.gov It is regulated by a signaling pathway involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL). nih.govembopress.org The binding of ligands like tumor necrosis factor-alpha (TNF-α) to their receptors initiates the formation of a signaling complex that can lead to cell survival, apoptosis, or necroptosis. nih.govresearchgate.net

Phenothiazine derivatives have been shown to modulate necroptosis and necrosis in both cancer and normal cell lines. nih.gov As antagonists of dopamine (B1211576) receptors, which can stimulate TNF-α synthesis, phenothiazines are positioned to influence this pathway. nih.gov However, the precise mechanisms remain under investigation. Current studies have often confirmed the occurrence of necroptosis based on downstream markers like TNF-α levels, ATP depletion, and loss of membrane integrity (measured by propidium (B1200493) iodide staining or LDH release), without fully elucidating the effects on the core necroptotic machinery. nih.gov Specific studies analyzing the direct impact of phenothiazines on the expression or activation of RIPK1, RIPK3, and MLKL are needed to fully understand their role in regulating this cell death pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs in Biological Contexts

The biological activity of phenothiazine derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to identify the key molecular features that determine the compounds' efficacy and mechanism of action. For phenothiazines, the primary determinants of activity are the substituents on the tricyclic ring system and the nature of the side chain attached to the nitrogen atom at position 10 (N-10). if-pan.krakow.pl

Influence of Substitutions on Molecular and Cellular Interaction Profiles

Modifications to the phenothiazine core and its side chain can dramatically alter its biological effects, including its anticancer properties. if-pan.krakow.pl The key areas of substitution that influence activity are the C-2 position of the phenothiazine ring and the alkyl side chain at the N-10 position. if-pan.krakow.pl

Substitution at C-2: The presence of an electron-withdrawing group at the C-2 position is crucial for many of the biological activities of phenothiazines. if-pan.krakow.plnih.gov The potency of the compound is often correlated with the electronegativity of this substituent. The general order of activity enhancement is: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl This substituent is thought to influence the conformation of the side chain, directing it into a position that facilitates interaction with biological targets. nih.gov

Side Chain at N-10: The structure of the side chain at the N-10 position is another critical factor. if-pan.krakow.pl

Length of the Alkyl Chain: A three-carbon (propyl) linker between the ring nitrogen and the terminal amine group generally confers maximum activity for many phenothiazine functions, including antipsychotic and anticancer effects. if-pan.krakow.plslideshare.net Shortening this chain to two carbon atoms can alter receptor affinity and biological response. if-pan.krakow.pl

Nature of the Terminal Amine: A tertiary amino group at the end of the side chain is typically associated with the highest potency. slideshare.net Incorporating the terminal nitrogen into a piperazine (B1678402) ring often results in more potent compounds compared to those with a simple dimethylamino group. if-pan.krakow.pl

Interdependence of Substituents: Recent studies have highlighted that the effects of different substitutions are not always independent. A significant interaction between substituents at various positions (designated as R₁ and R₂) has been observed, indicating that their effects on cytotoxicity are interdependent. nih.gov For example, the effect of modifying the R₂ group can depend on the length of the linker chain, and this relationship can vary depending on the specific R₂ substituent. nih.gov

The following interactive table summarizes the general SAR findings for phenothiazine derivatives.

| Structural Feature | Modification | Impact on Biological Activity | Reference |

| Phenothiazine Ring | Electron-withdrawing group at C-2 (e.g., -CF₃, -Cl) | Generally increases activity; potency correlates with electronegativity. | if-pan.krakow.pl |

| N-10 Side Chain | Three-carbon (propyl) linker | Optimal length for high activity. | if-pan.krakow.plslideshare.net |

| Two-carbon (ethyl) linker | Alters receptor affinity and can decrease activity. | if-pan.krakow.pl | |

| Branching on the side chain (e.g., methyl group at β-position) | Typically decreases activity. | slideshare.net | |

| Terminal Amine Group | Tertiary amine | Confers maximum potency. | slideshare.net |

| Piperazine ring | More potent than corresponding dimethylamino analogs. | if-pan.krakow.pl | |

| Groups larger than methyl on the amine | Generally decreases activity. | slideshare.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ubbcluj.roijcmas.com This method allows for the prediction of the activity of novel compounds and provides insights into the molecular properties that drive biological effects.

For phenothiazine derivatives, QSAR studies have been employed to model various properties, including physicochemical characteristics like the partition coefficient (logP) and toxicological endpoints like the median lethal dose (LD50). ubbcluj.ro These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Commonly used descriptors in phenothiazine QSAR models include: ubbcluj.ro